![molecular formula C12H17BN4O2 B14903055 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a dioxaborolane group. It is used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dioxaborolane Group: This step often involves the use of boronic acids or boronate esters in the presence of catalysts such as palladium.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the dioxaborolane group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in organic synthesis to form complex molecules.
Ligand Design: Utilized in the design of ligands for catalysis.
Biology:
Bioconjugation: Used to attach biomolecules to surfaces or other molecules.
Drug Development: Investigated for its potential in developing new pharmaceuticals.
Medicine:
Diagnostic Tools: Potential use in the development of diagnostic agents.
Therapeutics: Explored for its role in targeted drug delivery systems.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other atoms, making it a versatile reagent in organic synthesis. The compound can also interact with biological molecules, potentially affecting molecular pathways and targets involved in disease processes.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Comparison:
- Structural Differences: While these compounds share the dioxaborolane group, they differ in their core structures, which affects their reactivity and applications.
- Reactivity: The presence of different functional groups in the core structure can influence the types of reactions they undergo and their efficiency in those reactions.
- Applications: Each compound has unique applications based on its structure. For example, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in different coupling reactions compared to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H17BN4O2 |
|---|---|
Poids moléculaire |
260.10 g/mol |
Nom IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17BN4O2/c1-11(2)12(3,4)19-13(18-11)7-5-15-10-8(7)9(14)16-6-17-10/h5-6H,1-4H3,(H3,14,15,16,17) |
Clé InChI |
GHTVEJPSJUYXED-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=NC=NC(=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


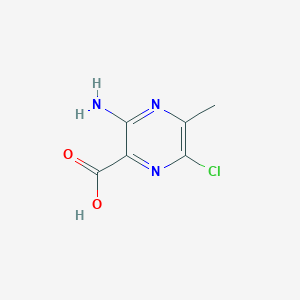

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
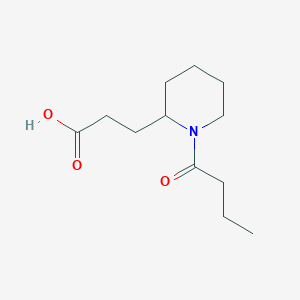
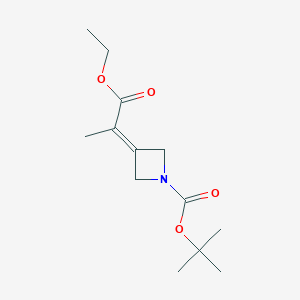
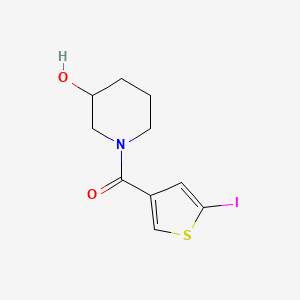
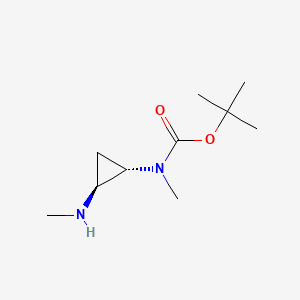
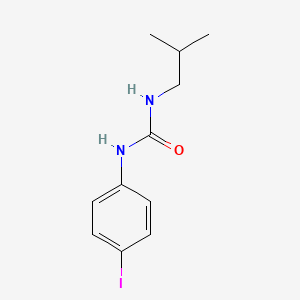
![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
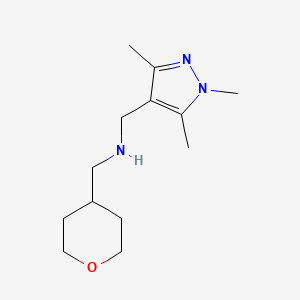


![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
